molecular formula C8H4Cl2N2O B7860419 4,6-Dichloro-2-(furan-2-yl)pyrimidine

4,6-Dichloro-2-(furan-2-yl)pyrimidine

Cat. No.: B7860419
M. Wt: 215.03 g/mol
InChI Key: VZPHBCSNAAUQDS-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(furan-2-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine This compound features a pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions and a furan ring at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-(furan-2-yl)pyrimidine typically involves the reaction of 2-furylamine with 4,6-dichloropyrimidine under specific conditions. One common method includes:

    Starting Materials: 2-furylamine and 4,6-dichloropyrimidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The mixture is heated to a temperature range of 80-120°C for several hours to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(furan-2-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furan derivatives or reduction to form tetrahydrofuran derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or other strong bases in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include 2-(2-Furyl)-4-amino-6-chloropyrimidine, 2-(2-Furyl)-4,6-diaminopyrimidine, etc.

    Oxidation Products: Furan derivatives like 2-furancarboxylic acid.

    Reduction Products: Tetrahydrofuran derivatives.

Scientific Research Applications

4,6-Dichloro-2-(furan-2-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-(furan-2-yl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Furyl)-4-chloropyrimidine: Similar structure but with only one chlorine atom.

    2-(2-Furyl)-5,6-dichloropyrimidine: Chlorine atoms at different positions.

    2-(2-Furyl)-4,6-dimethylpyrimidine: Methyl groups instead of chlorine atoms.

Uniqueness

4,6-Dichloro-2-(furan-2-yl)pyrimidine is unique due to the presence of both chlorine atoms and the furan ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

4,6-dichloro-2-(furan-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-6-4-7(10)12-8(11-6)5-2-1-3-13-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPHBCSNAAUQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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